molecular formula C11H20ClNO2 B8193521 (S)-2-Amino-2-(3-(tert-butyl)bicyclo[1.1.1]pentan-1-yl)acetic acid hydrochloride

(S)-2-Amino-2-(3-(tert-butyl)bicyclo[1.1.1]pentan-1-yl)acetic acid hydrochloride

Cat. No.: B8193521
M. Wt: 233.73 g/mol
InChI Key: YNRSUKIZBZAXRK-JXFYQBDTSA-N
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Description

(S)-2-Amino-2-(3-(tert-butyl)bicyclo[111]pentan-1-yl)acetic acid hydrochloride is a synthetic compound with a unique bicyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-Amino-2-(3-(tert-butyl)bicyclo[1.1.1]pentan-1-yl)acetic acid hydrochloride typically involves multiple steps. One common route includes the following steps:

    Formation of the bicyclic core: The bicyclo[1.1.1]pentane core is synthesized through a series of cyclization reactions.

    Introduction of the tert-butyl group: The tert-butyl group is introduced via alkylation reactions.

    Amino acid formation: The amino group is introduced through amination reactions, followed by the formation of the acetic acid moiety.

    Hydrochloride formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the above synthetic route to improve yield and scalability. This includes the use of continuous flow reactors and green chemistry principles to minimize waste and reduce environmental impact.

Chemical Reactions Analysis

Types of Reactions

(S)-2-Amino-2-(3-(tert-butyl)bicyclo[1.1.1]pentan-1-yl)acetic acid hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert ketones or carboxylic acids back to alcohols or aldehydes.

    Substitution: The amino group can participate in nucleophilic substitution reactions, forming amides or other derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like acyl chlorides or anhydrides are used for amide formation.

Major Products

The major products formed from these reactions include various derivatives such as ketones, carboxylic acids, alcohols, aldehydes, and amides.

Scientific Research Applications

(S)-2-Amino-2-(3-(tert-butyl)bicyclo[1.1.1]pentan-1-yl)acetic acid hydrochloride has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including as a drug candidate.

    Industry: Utilized in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of (S)-2-Amino-2-(3-(tert-butyl)bicyclo[1.1.1]pentan-1-yl)acetic acid hydrochloride involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s bicyclic structure allows it to fit into unique binding sites, modulating the activity of its targets and influencing various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

  • (S)-2-Amino-2-(3-(tert-butyl)bicyclo[1.1.1]pentan-1-yl)acetic acid
  • ®-2-Amino-2-(3-(tert-butyl)bicyclo[1.1.1]pentan-1-yl)acetic acid hydrochloride
  • (S)-2-Amino-2-(3-(tert-butyl)bicyclo[1.1.1]pentan-1-yl)propionic acid hydrochloride

Uniqueness

The uniqueness of (S)-2-Amino-2-(3-(tert-butyl)bicyclo[1.1.1]pentan-1-yl)acetic acid hydrochloride lies in its specific stereochemistry and the presence of the tert-butyl group, which can significantly influence its chemical reactivity and biological activity compared to similar compounds.

Properties

IUPAC Name

(2S)-2-amino-2-(3-tert-butyl-1-bicyclo[1.1.1]pentanyl)acetic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19NO2.ClH/c1-9(2,3)11-4-10(5-11,6-11)7(12)8(13)14;/h7H,4-6,12H2,1-3H3,(H,13,14);1H/t7-,10?,11?;/m1./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNRSUKIZBZAXRK-JXFYQBDTSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C12CC(C1)(C2)C(C(=O)O)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)C12CC(C1)(C2)[C@@H](C(=O)O)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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